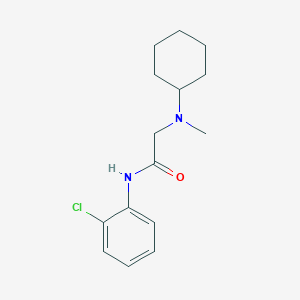![molecular formula C18H21N3OS B4986739 2-methyl-4-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine](/img/structure/B4986739.png)
2-methyl-4-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-4-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent inhibitor of a protein kinase called PIM1, which plays a crucial role in the regulation of cell growth, differentiation, and survival. The compound has been extensively studied for its potential applications in cancer therapy, and several research studies have been conducted to explore its mechanism of action and physiological effects.
作用机制
The mechanism of action of 2-methyl-4-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine involves the inhibition of PIM1 kinase activity. PIM1 kinase is a serine/threonine kinase that plays a crucial role in the regulation of cell growth, differentiation, and survival. It is overexpressed in several types of cancer and is associated with poor prognosis. Inhibition of PIM1 kinase activity leads to the suppression of cancer cell growth and induces apoptosis.
Biochemical and Physiological Effects:
2-methyl-4-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of PIM1 kinase, leading to the suppression of cancer cell growth and induction of apoptosis. It has also been shown to inhibit the proliferation of cancer stem cells, which are responsible for tumor initiation and maintenance. In addition, it has been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
实验室实验的优点和局限性
2-methyl-4-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine has several advantages for lab experiments. It is a potent inhibitor of PIM1 kinase and has been shown to have a high selectivity for PIM1 over other kinases. It is also relatively stable and can be easily synthesized using a reproducible method. However, there are also some limitations to its use in lab experiments. It has poor solubility in water, which can limit its bioavailability. In addition, it has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-methyl-4-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine. One direction is to explore its potential applications in combination therapy with other chemotherapy drugs. Another direction is to investigate its efficacy in animal models of cancer to determine its potential for clinical use. Additionally, further research is needed to explore its mechanism of action and identify potential biomarkers for patient selection. Overall, 2-methyl-4-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine is a promising compound with potential applications in cancer therapy, and further research is needed to fully explore its potential.
合成方法
The synthesis of 2-methyl-4-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine involves the reaction of 2-chloro-4-methyl-6-phenylpyrimidine with N-methylpyrrolidine-2-one in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thioacetic acid to obtain the final product. The synthesis method has been described in detail in several research papers and is considered to be a reliable and reproducible method.
科学研究应用
2-methyl-4-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of PIM1 kinase, which is overexpressed in several types of cancer, including prostate cancer, leukemia, and lymphoma. Inhibition of PIM1 kinase activity leads to the suppression of cancer cell growth and induces apoptosis, making it a promising target for cancer therapy.
属性
IUPAC Name |
2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-13(18(22)21-10-6-7-11-21)23-17-12-16(19-14(2)20-17)15-8-4-3-5-9-15/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBWTHDGUZHQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC(C)C(=O)N2CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Methyl-6-phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(1-azepanyl)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4986661.png)
![2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol](/img/structure/B4986663.png)
![1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4986667.png)
![5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4986676.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4986679.png)


![2-methyl-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4986694.png)
![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B4986699.png)
![N-cyclopropyl-5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4986718.png)
![5-bromo-2-methoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4986721.png)
![1-(cyclohexylmethyl)-N-[1-methyl-1-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4986752.png)

![4-ethoxy-3-nitro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4986760.png)